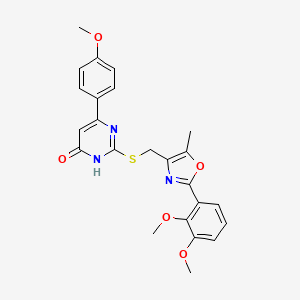

dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms . The presence of the dimethyl dicarboxylate group suggests that it might have interesting reactivity and could potentially be used in various chemical reactions.

Chemical Reactions Analysis

The 1,2,3-triazole ring is aromatic and thus relatively stable, but can participate in various reactions under certain conditions . The dimethyl dicarboxylate group could potentially undergo reactions with nucleophiles.科学的研究の応用

Overview of Triazole Derivatives

Triazole derivatives, including dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, are an essential class of heterocyclic compounds. They have attracted significant interest due to their broad range of biological activities. Research has extensively studied the synthesis of triazole derivatives and evaluated their potential in various biological targets. Triazole compounds have been pivotal in the development of new drugs and have been utilized in medicines due to their diverse biological activities. The continuous research into the synthesis and biological evaluation of these compounds showcases their significance in scientific research and pharmaceutical development (Ferreira et al., 2013).

Synthetic Routes and Biological Significance

The synthesis of 1,2,3-triazoles, including this compound, is a focal point of research due to the compound's significant dipole moment and its capacity to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The azide-alkyne cycloaddition, known as a click reaction, has been instrumental in the synthesis of 1,4-disubstituted 1,2,3-triazoles. This method offers a pathway to construct both simple and complex molecules from a variety of starting materials, highlighting the synthetic versatility and the broad spectrum of biological activities associated with 1,2,3-triazoles (Kaushik et al., 2019).

Biological Features and Industrial Applications

The compounds of the 1,2,4-triazole class, including derivatives of this compound, have demonstrated significant biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The high rate of biological activity observed in these compounds underlines their potential in addressing a wide range of medical and industrial applications. The continuous exploration and synthesis of these compounds provide promising directions in the field of drug discovery and industrial applications (Ohloblina, 2022).

Eco-friendly Synthesis and Corrosion Inhibition

Advances in the eco-friendly synthesis of triazoles, including this compound, have been noteworthy. These methodologies not only offer advantages in the synthesis, such as shorter reaction times and higher yields but also align with principles of green chemistry and sustainability. Additionally, 1,2,3-triazole derivatives have demonstrated their utility as corrosion inhibitors for various metals and alloys, showcasing their potential in industrial applications (de Souza et al., 2019), (Hrimla et al., 2021).

特性

IUPAC Name |

dimethyl 1-(4-methylphenyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-4-6-9(7-5-8)16-11(13(18)20-3)10(14-15-16)12(17)19-2/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILJLIYKAMMNLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2408024.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2408027.png)

![2-[(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B2408030.png)

![5-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2408032.png)

![2-[(azepan-1-yl)methyl]-1-(2-phenoxyethyl)-1H-1,3-benzodiazole](/img/structure/B2408034.png)

![5-Oxaspiro[3.5]nonan-9-one](/img/structure/B2408043.png)